molecular formula C21H17N3O4S2 B2516177 N-(6-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide CAS No. 886900-80-7

N-(6-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide

Cat. No. B2516177
CAS RN: 886900-80-7
M. Wt: 439.5
InChI Key: SLWMLGVHAGTSNG-UHFFFAOYSA-N
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Description

The compound "N-(6-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide" is a structurally complex molecule that may have potential applications in various fields, including medicinal chemistry and material science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, properties, and applications, which can be informative for a comprehensive analysis of the target compound.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of a PET agent involved a 9-step process starting from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, yielding a final product with a 1% overall chemical yield . Similarly, the synthesis of novel anticancer agents involved acyl chlorination, coupling, and cyclization reactions . These methods suggest that the synthesis of the target compound would likely involve multiple steps, including activation of carboxylic acids, amide bond formation, and possibly cyclization reactions.

Molecular Structure Analysis

Structural investigations of related compounds have highlighted the importance of hydrogen bonding in determining molecular conformation and crystal packing . For example, the presence of intramolecular hydrogen bonds in N-(o-methoxybenzamido)thioureas was found to enhance anion binding affinity . This suggests that the target compound may also exhibit specific conformational features due to intramolecular hydrogen bonding, which could influence its binding properties and overall stability.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various contexts. For instance, a benzofuran derivative was used as a derivatizing agent for the fluorimetric determination of aliphatic thiols . This indicates that the target compound may also participate in selective reactions with specific functional groups, such as thiols, which could be useful in analytical applications or in the design of probes and sensors.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using techniques such as NMR, IR, and elemental analysis . These compounds have shown a range of biological activities, including anticancer properties and cardiac electrophysiological activity . The target compound's properties would likely be characterized similarly, and its biological activity could be assessed through in vitro and in vivo assays, depending on the intended application.

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Benzamide derivatives, including compounds similar to N-(6-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide, have been synthesized and evaluated for their efficacy against a variety of microbial pathogens. Studies reveal significant antibacterial and antifungal activities, attributed to their structural moieties (B. Priya et al., 2006) (N. Patel & S. N. Agravat, 2007).

Anticancer Activities

  • Certain derivatives have demonstrated potent anticancer properties across different cancer cell lines, including breast, lung, colon, and ovarian cancers. The cytotoxic effects are often linked to specific structural modifications, indicating a promising avenue for the development of new therapeutic agents (B. Ravinaik et al., 2021) (R. Kumbhare et al., 2014).

Biochemical Pathway Modulation

  • Investigations into the modulation of biochemical pathways by these compounds, such as the inhibition of specific enzymes or the activation of cellular processes, suggest potential therapeutic applications in diseases like Alzheimer's and cancer, through mechanisms such as histone deacetylase inhibition and p53 activation via mitochondrial-dependent pathways (Hsueh-Yun Lee et al., 2018).

Photodynamic Therapy (PDT)

  • Novel compounds containing benzamide scaffolds have been explored for their potential in photodynamic therapy, demonstrating high singlet oxygen quantum yields. This indicates their utility in cancer treatment through the activation of Type II photodynamic processes (M. Pişkin et al., 2020).

Antimalarial and Antiviral Properties

  • Research also highlights the antimalarial properties of sulfonamide derivatives, including those structurally related to this compound. These compounds have shown efficacy against malaria parasites, and some studies suggest potential activity against viral infections like COVID-19 through molecular docking studies (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a novel compound, further studies could be conducted to explore its potential applications, such as in pharmaceuticals, dyes, or pigments .

properties

IUPAC Name

4-(benzenesulfonamido)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S2/c1-28-16-11-12-18-19(13-16)29-21(22-18)23-20(25)14-7-9-15(10-8-14)24-30(26,27)17-5-3-2-4-6-17/h2-13,24H,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWMLGVHAGTSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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